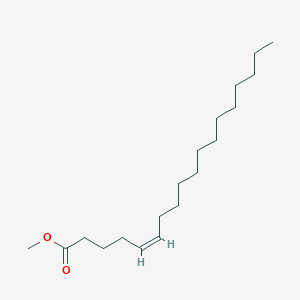

5-Octadecenoic acid, methyl ester, Z

Description

Its presence has been noted in maternal plasma metabolic studies, though its biological significance remains under investigation .

Properties

IUPAC Name |

methyl (Z)-octadec-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h14-15H,3-13,16-18H2,1-2H3/b15-14- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRRJXZLBLHXBZ-PFONDFGASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=CCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC/C=C\CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ruthenium-Catalyzed Cross-Metathesis (CM)

Cross-metathesis between methyl oleate (methyl (9Z)-octadec-9-enoate) and functionalized alkenes provides a modular route to 5-octadecenoic acid methyl ester. The Grela-type ruthenium catalyst (G2) has demonstrated exceptional activity in ethanol or 2-propanol, achieving >90% substrate conversion and >98% selectivity for cross-metathesis products under optimized conditions. For example:

| Parameter | Optimal Value | Effect on Yield/Selectivity |

|---|---|---|

| Catalyst loading (G2) | 0.1 mol % | TON > 590 (turnovers per Ru center) |

| Solvent | 2-Propanol | 95% MO conversion, 73% CM selectivity |

| Temperature | 50°C | Minimizes double-bond isomerization |

| Reaction time | 10 min | Balances conversion vs. side reactions |

Table 1: Key parameters for CM of methyl oleate with terminal alkenes.

The mechanism proceeds via a [2+2] cycloaddition between the ruthenium carbene and substrate olefins, followed by cycloelimination to regenerate the catalyst. Stereochemical fidelity is maintained through non-polar solvents that suppress alkene isomerization.

Substrate Engineering for Positional Isomerization

Synthesizing the 5Z isomer specifically requires starting materials with proximal double bonds. Methyl petroselinate (methyl (6Z)-octadec-6-enoate) undergoes ethenolysis with ethylene gas in the presence of Hoveyda-Grubbs II catalyst to yield methyl 5-decenoate and terminal alkenes:

This method produces the 5Z isomer with >95% stereoretention when conducted at 40°C in dichloromethane, though greener solvents like dimethyl carbonate are being explored.

Esterification of 5-Octadecenoic Acid

Acid-Catalyzed Fischer Esterification

Direct esterification of 5Z-octadecenoic acid with methanol under acidic conditions remains a foundational method:

Optimal conditions :

-

Methanol:acid molar ratio = 10:1

-

5% H₂SO₄ (w/w), reflux (65°C)

-

Reaction time: 6–8 hours

Moisture removal via molecular sieves or azeotropic distillation improves yields by shifting equilibrium toward ester formation.

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica catalyze solvent-free esterification at 45°C:

| Enzyme Support | Conversion (%) | Selectivity (Z:Δ5) |

|---|---|---|

| Novozym 435 | 78 | 99:1 |

| Silica-immobilized | 65 | 97:3 |

Table 2: Biocatalytic esterification performance.

This method avoids double-bond isomerization and achieves high stereoselectivity but requires longer reaction times (24–48 h).

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

NIST reference data (SRM 84L) confirm retention indices for the Z-isomer:

The molecular ion at m/z 296.4879 ([M]⁺) and fragment ions at m/z 222 (C₁₃H₂₂O₂⁺) and 74 (methyl ester) are diagnostic.

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (CDCl₃, 400 MHz):

-

δ 5.35–5.29 (m, 2H, CH=CH, J = 10.8 Hz, Z-configuration)

-

δ 3.65 (s, 3H, OCH₃)

Industrial-Scale Production Considerations

Continuous Flow Metathesis

Tubular reactors with immobilized Grubbs-Hoveyda catalysts enable:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Octadecenoic acid, methyl ester, Z can undergo oxidation reactions, particularly at the double bond.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.

Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

(Z)-5-Octadecenoic acid methyl ester is an ester derived from octadecenoic acid featuring a methyl group. The "Z" designation indicates that the substituents around the double bond are on the same side, resulting in a cis configuration .

Scientific Research Applications

- Antimicrobial Activity: Research indicates that methyl esters of octadecenoic acid exhibit antibacterial properties. Acetone extracts containing these esters have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- Antidiabetic Potential: Octadecanoic acid, also known as steric acid, has demonstrated antidiabetic potential .

- GC-MS Analysis: (Z)-9-Octadecenoic acid, methyl ester is used in GC-MS (Gas Chromatography-Mass Spectrometry) analysis for identifying phytochemical constituents in various extracts . It serves as a reference standard for identifying compounds based on retention time, molecular formula, and molecular weight .

Industrial Applications

- Emulsifier and Emollient: Methyl oleate, a related compound, is employed in cosmetics as an emulsifier and emollient .

- Plasticizer: Methyl oleate can be used as a plasticizer for natural and synthetic rubbers .

- Intermediate for Chemical Synthesis: Methyl oleate serves as an intermediate in the production of detergents, emulsifiers, wetting agents, stabilizers, and textile treatments .

- Solvent: Methyl Oleate possesses excellent solvency and can be formulated with various oils and surfactants, functioning as a solvent in agrochemicals and metalworking . It is also used as a replacement for petroleum-derived solvents in graffiti removers and degreasers .

Mechanism of Action

The mechanism of action of 5-Octadecenoic acid, methyl ester, Z involves its incorporation into lipid bilayers and interaction with membrane proteins . The presence of the Z (cis) double bond introduces a kink in the fatty acid chain, affecting the fluidity and permeability of cell membranes . This compound can modulate signaling pathways by influencing the activity of membrane-bound enzymes and receptors . Additionally, it can undergo metabolic transformations to produce bioactive lipids that exert various physiological effects .

Comparison with Similar Compounds

Structural and Chemical Properties

The position and geometry of the double bond in octadecenoic acid methyl esters significantly influence their physical and chemical properties. Below is a comparative analysis based on evidence:

Table 1: Key Structural and Functional Differences

Key Observations:

- Double Bond Position :

- Reactivity :

- Biological Roles: 9(Z)-Octadecenoic acid methyl ester is implicated in lipid metabolism and biosurfactant production . 5-Octadecenoic acid methyl ester has been tentatively associated with maternal metabolic pathways, though its role is unclear .

Analytical and Industrial Relevance

- GC-MS Detection :

- Applications: 9(Z)-Octadecenoic acid methyl ester is used in biodiesel production and as a biomarker in lipidomics . 6(Z)-Octadecenoic acid methyl ester has documented safety protocols for industrial handling .

Biological Activity

5-Octadecenoic acid, methyl ester, commonly referred to as methyl oleate, is a fatty acid methyl ester that has garnered attention for its diverse biological activities. This compound is primarily derived from natural sources and has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

- Chemical Formula : C19H36O2

- Molecular Weight : 296.5 g/mol

- IUPAC Name : (Z)-9-Octadecenoic acid methyl ester

Biological Activities

The biological activities of 5-octadecenoic acid, methyl ester, have been documented in various studies. Below are some key findings regarding its effects:

Antioxidant Activity

Research indicates that methyl oleate exhibits significant antioxidant properties. It acts as a free radical scavenger, which can help mitigate oxidative stress in biological systems. In a study evaluating the antioxidant capacity of various fatty acids, methyl oleate demonstrated effective hydroxyl radical scavenging activity comparable to established antioxidants .

Anti-inflammatory Effects

Methyl oleate has been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, contributing to reduced inflammation in tissues. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Properties

Several studies have reported the antimicrobial effects of methyl oleate against various pathogens. For instance, it has demonstrated antibacterial and antifungal activity against a range of microorganisms, making it a candidate for pharmaceutical applications . The compound's efficacy was highlighted in a study where it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Potential

In a study examining the antimicrobial potential of marine-derived compounds, methyl oleate was identified as one of the most effective agents against certain pathogenic bacteria. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze the extracts and quantify the presence of bioactive compounds, including methyl oleate, which showed promising results against resistant strains .

The biological activities of methyl oleate can be attributed to its ability to interact with cellular membranes and modulate signaling pathways. Its structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence cellular processes such as apoptosis in cancer cells and immune responses in inflammatory conditions.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 5-octadecenoic acid, methyl ester, Z in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Use polar capillary columns (e.g., SP™-2560 or Omegawax®) to resolve isomers and optimize temperature ramps for peak separation. Derivatize samples via methyl esterification to enhance volatility. Quantify using internal standards like deuterated FAMEs to correct for matrix effects . For biological samples (e.g., muskrat musk), ensure extraction protocols include saponification and purification steps to minimize interference from lipids .

Q. How does this compound occur in biological systems, and what are its functional implications?

- Methodological Answer : The compound is identified in lipid-rich biological secretions (e.g., muskrat musk) via GC-MS after methyl esterification, suggesting roles in lipid signaling or structural membrane functions . In plant extracts (e.g., Salvadora persica), its presence correlates with antimicrobial activity, necessitating bioassay-guided fractionation to isolate and validate bioactive roles .

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodological Answer : Store in airtight containers at –20°C to prevent oxidation. Use explosion-proof equipment and inert atmospheres (N₂/Ar) during reactions due to flammability (GHS02). Wear nitrile gloves and safety goggles to avoid skin/eye irritation (GHS07). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can GC parameters be optimized to resolve geometric isomers of unsaturated fatty acid methyl esters (FAMEs)?

- Methodological Answer : Use cyanosilicone-based columns (e.g., SP™-2560) with slow oven ramps (2–3°C/min) to separate cis/trans isomers. Confirm peak identities via retention indices and complementary techniques like IR spectroscopy (C=C stretching at ~1650 cm⁻¹) or NMR (olefinic proton coupling patterns). Validate with certified FAME standards .

Q. What synthetic strategies are effective for modifying this compound into functional derivatives?

- Methodological Answer :

- Oxidation : Treat with KMnO₄ in acidic conditions to yield dihydroxy or ketone derivatives. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 8:2).

- Reduction : Use LiAlH₄ to reduce the ester to 5-octadecenol; quench excess reagent with ethyl acetate to prevent side reactions.

- Functionalization : Introduce thiol or amine groups via nucleophilic substitution under anhydrous conditions .

Q. How do environmental stressors (e.g., mechanical damage) influence the relative abundance of this compound in plant tissues?

- Methodological Answer : Conduct time-course GC-MS analyses post-stress (e.g., compression damage in Prunus persica). Normalize data to internal standards (e.g., methyl heptadecanoate) and apply ANOVA to assess significance. Observe increased ester levels under stress, likely due to membrane lipid peroxidation .

Q. What discrepancies arise in quantifying this compound across different GC-MS protocols, and how can they be resolved?

- Methodological Answer : Variability stems from column polarity (nonpolar vs. polar phases) and detector sensitivity. Standardize protocols using AOCS/AOAC methods for FAME analysis. Cross-validate with LC-MS/MS for low-abundance samples. Address contamination risks by pre-cleaning injectors and using high-purity solvents .

Q. How can isotopic labeling (e.g., ¹³C) be applied to trace metabolic pathways of this compound in vivo?

- Methodological Answer : Synthesize ¹³C-labeled esters via esterification with ¹³C-methanol. Administer to model organisms (e.g., rodents) and track incorporation into lipid pools via GC-combustion-isotope ratio MS (GC-C-IRMS). Compare isotopic enrichment in tissues to map β-oxidation or elongation pathways .

Tables for Key Data

Table 1 : GC-MS Optimization Parameters for FAMEs

| Parameter | Recommendation | Reference |

|---|---|---|

| Column Type | SP™-2560 (100 m × 0.25 mm) | |

| Oven Ramp | 50°C (2 min) → 240°C @ 3°C/min | |

| Internal Standard | Methyl heptadecanoate | |

| Detector | FID/MS in EI mode (70 eV) |

Table 2 : Safety and Storage Guidelines

| Hazard | Mitigation Strategy | Reference |

|---|---|---|

| Flammability (H225) | Use spark-proof equipment | |

| Skin Irritation (H315) | Nitrile gloves, lab coat | |

| Oxidation Sensitivity | Store under N₂ at –20°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.